molecular formula C7H15N3O2 B1337846 tert-Butyl (2-amino-2-iminoethyl)carbamate CAS No. 251294-65-2

tert-Butyl (2-amino-2-iminoethyl)carbamate

Cat. No. B1337846
M. Wt: 173.21 g/mol
InChI Key: SWBZVFFQFKRUQQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-iminoethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of tert-butyl and carbamate functional groups, which are commonly used in organic synthesis for the protection of amines and as intermediates in the preparation of other compounds .

Synthesis Analysis

The synthesis of tert-butyl (2-amino-2-iminoethyl)carbamate and related compounds involves several key steps, including enantioselective synthesis, iodolactamization, and the use of N-tert-butanesulfinyl imines as intermediates. For instance, an enantioselective synthesis of a related compound using iodolactamization as a key step has been reported, which is crucial for the production of potent CCR2 antagonists . Additionally, N-tert-butanesulfinyl imines have been utilized as versatile intermediates for the asymmetric synthesis of amines, highlighting their importance in the synthesis of tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl (2-amino-2-iminoethyl)carbamate is not explicitly detailed in the provided papers. However, the structure of related compounds, such as tert-butyl substituted carbazoles, has been synthesized and characterized, indicating the potential for steric effects due to the tert-butyl group . The molecular structure of such compounds is often confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamates include oxidation reactions with hypervalent tert-butylperoxyiodanes to yield imides or tert-butylperoxyamide acetals , and cyclic carbamate formation via tert-butyldimethylsilyl carbamate . Additionally, the reactivity of tert-butyl carbamates has been explored in the context of N-deprotection under phase transfer catalysis (PTC) conditions to synthesize tert-butyl 2-amino carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-amino-2-iminoethyl)carbamate are not directly discussed in the provided papers. However, the properties of similar tert-butyl carbamates can be inferred, such as their reactivity in nucleophilic addition reactions and their ability to undergo deprotection to yield functionalized amines . The stability and reactivity of the tert-butyl group are also important considerations in the synthesis and application of these compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (2-amino-2-iminoethyl)carbamate derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate for omisertinib (AZD9291) and other biologically active compounds. The compound was synthesized from commercially available materials through a series of chemical reactions, including acylation, nucleophilic substitution, and reduction, with the structure confirmed by MS and 1HNMR, achieving a total yield of 81% (Zhao et al., 2017).

Glycosylative Transcarbamylation

Tert-butyl carbamates undergo glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This process is tolerant to several common protecting groups and has been used to create unnatural glycopeptide building blocks, expanding the scope of synthetic organic chemistry (Henry & Lineswala, 2007).

Protection and De-protection of Amino Groups

The tert-butyl carbamate group is used to protect amino groups during chemical synthesis. For example, 2-(2-aminoethoxy)ethanol was reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol solution to protect the amino group, which was then used in further reactions to create more complex molecules. This process highlights the versatility of tert-butyl carbamates in synthetic chemistry as protective groups for amino functionalities (Wu, 2011).

Asymmetric Synthesis and Chiral Chemistry

Tert-butyl carbamates play a pivotal role in asymmetric synthesis and the formation of chiral molecules. They are used in various reactions such as the Curtius rearrangement and Mannich reaction to produce chiral amines and other complex molecules. These reactions are crucial for synthesizing protected amino acids and other biologically relevant compounds (Lebel & Leogane, 2005), (Yang et al., 2009).

properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZVFFQFKRUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225639
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-2-iminoethyl)carbamate

CAS RN

251294-65-2
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251294-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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